Product packaging for Bis(carboxymethyl) trithiocarbonate(Cat. No.:CAS No. 6326-83-6)

Bis(carboxymethyl) trithiocarbonate

Cat. No.: B160547
CAS No.: 6326-83-6
M. Wt: 226.3 g/mol
InChI Key: GQECANUIPBFPLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context and Evolution of Trithiocarbonate (B1256668) Chemistry in Polymer Science

The story of Bis(carboxymethyl) trithiocarbonate is intrinsically linked to the development of Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a powerful technique for creating polymers with controlled architectures. publications.csiro.aursc.org The history of RAFT polymerization itself is a testament to the continuous quest for precision in polymer synthesis. publications.csiro.au Thiocarbonylthio compounds, the class to which trithiocarbonates belong, are the cornerstone of RAFT polymerization, acting as chain transfer agents (CTAs) to mediate the polymerization process. nih.govsigmaaldrich.com

Initially, dithioesters were prominent RAFT agents. researchgate.net However, the focus soon expanded to include other classes of thiocarbonylthio compounds, including trithiocarbonates, xanthates, and dithiocarbamates. publications.csiro.au Trithiocarbonates proved to be particularly advantageous for the polymerization of a significant class of monomers known as "more activated monomers" (MAMs), such as acrylates, methacrylates, and styrenes. nih.govresearchgate.net Their stability, especially in aqueous solutions where hydrolysis can be a concern, marked a significant advancement in the field. nih.govacs.org This enhanced stability, compared to some earlier CTAs, allowed for more robust and reproducible polymerization reactions under a wider range of conditions. nih.govacs.org The evolution of RAFT chemistry has seen a proliferation of patents and publications related to thiocarbonylthio RAFT agents, with trithiocarbonates being a major focus of this research. publications.csiro.au

Significance of this compound as a Research Compound

This compound stands out as a particularly significant research compound due to its symmetrical structure and the presence of carboxylic acid functional groups. pubcompare.aiacs.org The symmetrical design is crucial for the synthesis of homotelechelic polymers, which are polymers with identical functional groups at both ends of the chain. acs.orgutwente.nl This feature is highly desirable for creating well-defined macromolecular architectures.

The dual carboxymethyl groups enhance the compound's utility by increasing its solubility and providing reactive handles for further chemical modifications. smolecule.com This allows for the creation of "smart" polymers that can respond to specific stimuli, a key area of interest in materials science. pubcompare.ai The ability to precisely control the molecular weight and achieve a narrow molecular weight distribution in polymers synthesized using this RAFT agent is a major breakthrough, enabling the design of advanced materials for a variety of applications. pubcompare.aiacs.org

Overview of Major Research Areas Involving this compound

The unique properties of this compound have led to its application in several key areas of academic research:

Controlled Radical Polymerization: The primary application of this compound is as a highly effective chain transfer agent in RAFT polymerization. pubcompare.aismolecule.com Researchers utilize it to synthesize a wide range of polymers with predetermined molecular weights and low polydispersity. acs.orgacs.org Its effectiveness in controlling the polymerization of various monomers, including N-vinylpyrrolidone, has been demonstrated in multiple studies. acs.orgutwente.nl

Synthesis of Functional Polymers and Block Copolymers: The carboxylic acid groups on this compound serve as versatile functional handles. researchgate.net This allows for the synthesis of telechelic polymers, which can then be used as building blocks for more complex structures like block copolymers. researchgate.netresearchgate.net These functional polymers are investigated for a wide array of applications, from drug delivery to advanced coatings. rsc.org

Nanomaterials and Surface Modification: Research has explored the use of polymers synthesized with this compound to stabilize nanoparticles and modify surfaces. acs.orgresearchgate.net For example, oligomers of poly(N-vinylpyrrolidone) created using this RAFT agent have been shown to effectively stabilize the miniemulsion polymerization of methyl methacrylate (B99206) to produce well-defined nanoparticles. acs.org

Biomedical Applications: The biocompatibility of polymers that can be synthesized using this compound, such as poly(N-vinylpyrrolidone), makes it a compound of interest in biomedical research. acs.orgutwente.nl Studies have investigated its use in creating materials for potential drug delivery systems and have assessed the toxicity of the resulting polymers. acs.orgutwente.nl

Hydrogel Formation: This compound has been utilized in the development of hydrogels. For instance, it has been incorporated into cellulose-based hydrogels designed for wastewater remediation, highlighting its utility in environmental applications. scispace.com

Mineral Processing: In a departure from polymer science, the disodium (B8443419) salt of this compound has been investigated as a depressant in the flotation separation of minerals like chalcopyrite and molybdenite. researchgate.netresearchgate.net

Research Findings in Detail

The following tables summarize key findings from research articles where this compound was a central component of the study.

Table 1: Polymerization of N-vinylpyrrolidone (NVP) using Bis(carboxymethyl)trithiocarbonate

Monomer Initiator Solvent Temperature (°C) Resulting Polymer Molar Mass ( g/mol ) Reference
N-vinylpyrrolidone (NVP)4,4-azobis(4-cyanovaleric acid) (VA-501)1,4-dioxane80Homotelechelic poly(N-vinylpyrrolidone) oligomers550 to 5800 acs.orgutwente.nl

Table 2: Application in Nanoparticle Synthesis

Stabilizer Monomer for Nanoparticles Polymerization Method Result Reference
Poly(N-vinylpyrrolidone) oligomers (synthesized using Bis(carboxymethyl)trithiocarbonate)Methyl methacrylate (MMA)Radical miniemulsion polymerizationProduction of well-defined poly(methyl methacrylate) (PMMA) nanoparticles acs.org

Table 3: Use in Photo-Controlled Radical Polymerization

Monomer Photoinitiator Additive Application Result Reference
Nematic diacrylateH-NU 470Bis(carboxymethyl)trithiocarbonate ethyl esterHolographic grating formationImproved diffraction efficiency, exposure time window, and reproducibility optica.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6O4S3 B160547 Bis(carboxymethyl) trithiocarbonate CAS No. 6326-83-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(carboxymethylsulfanylcarbothioylsulfanyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O4S3/c6-3(7)1-11-5(10)12-2-4(8)9/h1-2H2,(H,6,7)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQECANUIPBFPLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)SC(=S)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10212652
Record name 3,5-Dithia-4-thioxo-1,7-heptanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10212652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6326-83-6
Record name 2,2′-[Carbonothioylbis(thio)]bis[acetic acid]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6326-83-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dithia-4-thioxo-1,7-heptanedioic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006326836
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bis(carboxymethyl) trithiocarbonate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30797
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,5-Dithia-4-thioxo-1,7-heptanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10212652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-dithia-4-thioxo-1,7-heptanedioic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.085
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Bis(carboxymethyl) trithiocarbonate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CP58NS9R6Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Chemical Transformations of Bis Carboxymethyl Trithiocarbonate

Established Synthetic Routes for Bis(carboxymethyl) Trithiocarbonate (B1256668)

The synthesis of bis(carboxymethyl) trithiocarbonate can be achieved through well-established methods, primarily involving the reaction of carbon disulfide with a suitable substrate.

Synthesis from Carbon Disulfide and Chloroacetic Acid

A common and practical method for the synthesis of this compound involves the reaction of carbon disulfide with chloroacetic acid in an alkaline medium. This reaction is a straightforward approach to obtaining the desired product with good yields. The general process entails the initial formation of a trithiocarbonate salt by the reaction of carbon disulfide with a base, which then undergoes nucleophilic substitution with chloroacetate.

A typical laboratory-scale synthesis is outlined in the following table:

ReactantsReagentsSolventTemperatureReaction TimeYield
Carbon Disulfide, Chloroacetic AcidPotassium Hydroxide (B78521)WaterRoom Temperature to 40°CSeveral hoursHigh

This method is advantageous due to the ready availability and low cost of the starting materials. The reaction proceeds through the formation of potassium trithiocarbonate, which then reacts with potassium chloroacetate. Acidification of the reaction mixture precipitates the final product, this compound.

Holmberg Method utilizing this compound in Rhodanine (B49660) Synthesis

The Holmberg method is a notable application of this compound in the synthesis of rhodanine and its derivatives. Rhodanines are a class of 5-membered heterocyclic compounds with a wide range of biological activities. In this method, this compound serves as a key reactant, providing the necessary carbon and sulfur backbone for the rhodanine ring system.

The synthesis involves the condensation of this compound with a primary amine and an aldehyde in a one-pot reaction. This multicomponent approach is an efficient way to generate substituted rhodanines.

Chemical Derivatization and Functionalization Strategies

The presence of two carboxylic acid groups and a central trithiocarbonate linkage in this compound offers ample opportunities for chemical modification and its incorporation into larger, more complex molecules.

Esterification of Carboxymethyl Groups (e.g., Bis(carboxymethyl)trithiocarbonate Ethyl Ester)

The carboxylic acid functional groups of this compound can be readily esterified to enhance its solubility in organic solvents and to modify its chemical reactivity. The synthesis of bis(carboxymethyl)trithiocarbonate ethyl ester is a prime example of this derivatization.

Esterification is typically achieved by reacting this compound with an alcohol, such as ethanol, in the presence of an acid catalyst. The reaction conditions can be summarized as follows:

ReactantReagentCatalystSolventReaction ConditionsProduct
This compoundEthanolSulfuric Acid (catalytic)EthanolRefluxBis(carboxymethyl)trithiocarbonate Ethyl Ester

This transformation is crucial for applications where the carboxylic acid protons might interfere with subsequent reactions or where altered solubility is desired.

Incorporation into Complex Molecular Architectures

The unique structure of this compound makes it an attractive precursor for the synthesis of various heterocyclic compounds.

While direct synthesis of thiadiazole derivatives from this compound is not extensively documented, a plausible synthetic route can be proposed based on established methods for 1,3,4-thiadiazole (B1197879) synthesis. Many synthetic strategies for 1,3,4-thiadiazoles involve the cyclization of dithiocarbazates or thiosemicarbazides.

A hypothetical pathway for the synthesis of a 2,5-disubstituted-1,3,4-thiadiazole derivative from this compound could involve its reaction with hydrazine (B178648) hydrate (B1144303). This reaction would be expected to form a bis-hydrazide intermediate, which could then be cyclized. The general principle involves the reaction of a carbon disulfide source with hydrazine to form a key intermediate that undergoes cyclization. For instance, 2,5-dimercapto-1,3,4-thiadiazole (B142945) is prepared by the reaction of hydrazine with carbon disulfide in an alkaline medium researchgate.net.

A proposed reaction sequence is as follows:

Formation of the Bis-hydrazide: Reaction of this compound with two equivalents of hydrazine hydrate to form the corresponding bis-acid hydrazide.

Cyclization: The resulting bis-hydrazide could then potentially undergo intramolecular cyclization, possibly with the elimination of hydrogen sulfide (B99878), to form a bis-thiadiazole derivative.

Further investigation and experimental validation are required to establish this as a viable synthetic route.

Synthesis of Rhodanine Derivatives

The synthesis of rhodanine derivatives can be achieved through various chemical pathways. One common method involves the reaction of methyl isothiocyanate with ethyl mercaptoacetate (B1236969) to form methylrhodanine. This intermediate can then be converted to 4-thio-3-methylrhodanine using diphosphorus (B173284) pentasulfide. Subsequent acylation of 4-thio-3-methylrhodanine with different aromatic carboxylic acid chlorides yields the final rhodanine derivative products. scribd.comresearchgate.net These products may exist in either thioketone or enthiol tautomeric forms, depending on the substituent. scribd.com

Another approach for synthesizing novel N- and 5-disubstituted aminorhodanine derivatives involves a two-step process utilizing a Schiff base and a Knoevenagel condensation. f1000research.com For instance, (E)-5-(substituted)-3-((E)-(substituted)-2-thioxothiazolidin-4-one derivatives have been synthesized through Knoevenagel condensation between an aldehyde and N–substituted rhodanine, using NH4OH/NH4Cl as a catalyst. f1000research.com

The inhibitory activity of synthesized rhodanine derivatives has been evaluated against various enzymes. For example, a series of rhodanine derivatives were synthesized and tested for their ability to inhibit PRL-3, with one benzylidene rhodanine derivative showing significant biological activity. nih.gov Furthermore, novel rhodanine-linked benzenesulfonamide (B165840) derivatives have been synthesized and screened for their inhibitory action against human carbonic anhydrase isoforms. nih.gov

The following table provides examples of synthesized rhodanine derivatives and their reported characteristics:

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Spectroscopic Data
(E)-2-(5-(4-Chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-sulfamoylphenyl)acetamideC18H14ClN3O4S3467.99270–272¹H NMR (500 MHz, DMSO-d₆) δ 10.78 (s, 1H), 7.92 (s, 1H), 7.79 (d, J = 8.8 Hz, 2H), 7.72 (t, J = 8.6 Hz, 4H), 7.66 (d, J = 8.6 Hz, 2H), 7.26 (s, 2H), 4.94 (s, 2H). ¹³C NMR (125 MHz, DMSO-d₆) δ 193.7, 167.0, 164.2, 141.7, 139.4, 136.3, 132.8, 132.2, 130.1, 127.3, 123.3, 119.3, 47.3. nih.gov
(E)-2-(4-Oxo-2-thioxo-5-(2,4,6-trimethoxybenzylidene)thiazolidin-3-yl)-N-(4-sulfamoylphenyl)acetamideC21H21N3O7S3523.61273–275¹H NMR (500 MHz, DMSO-d₆) δ 10.77 (s, 1H), 8.04 (s, 1H), 7.78 (d, J = 8.8 Hz, 2H), 7.71 (d, J = 8.8 Hz, 2H), 7.28 (s, 2H), 6.37 (s, 2H), 4.90 (s, 2H), 3.93 (s, 6H), 3.90 (s, 3H). ¹³C NMR (125 MHz, DMSO-d₆) δ 195.7, 167.8, 165.9, 164.5, 160.6, 141.8, 139.3, 128.1, 127.3, 119.5, 119.2, 104.0, 91.7, 56.4, 56.4, 47.2. nih.gov
(Z)-2-(4-Oxo-5-(2-oxo-5-(trifluoromethyl)indolin-3-ylidene)-2-thioxothiazolidin-3-yl)-N-(4-sulfamoylphenyl)acetamideC20H13F3N4O5S3542.53246–248¹H NMR (500 MHz, DMSO-d₆) δ 11.53 (s, 1H), 10.82 (s, 1H), 8.78 (s, 1H), 7.79 (d, J = 8.8 Hz, 2H), 7.72 (d, J = 8.8 Hz, 2H), 7.49 (d, J = 8.4 Hz, 1H), 7.28 (s, 2H), 7.09 (d, J = 8.6 Hz, 1H), 5.00 (s, 2H). ¹³C NMR (125 MHz, DMSO-d₆) δ 197.8, 168.4, 167.2, 164.2, 144.4, 141.6, 139.4, 132.7, 127.3, 126.7, 125.4, 121.0, 119.4, 112.4, 47.1. nih.gov
Synthesis of Tetrazine Derivatives

The synthesis of s-tetrazine derivatives can be accomplished through the condensation reactions of thiocarbohydrazide (B147625). When thiocarbohydrazide is reacted with bis(carboxymethyl)trithiocarbonate, it undergoes a condensation to form s-tetrazinane-3,6-dithione. nih.gov This intermediate is then alkylated to produce a dihydrotetrazine species, which can be readily oxidized to yield 3,6-bis(methylthio)-s-tetrazine. nih.gov Further modifications of 3,6-bis(methylthio)-s-tetrazine can be achieved via nucleophilic aromatic substitution (SNAr) reactions. nih.gov

Another method for synthesizing unsymmetrical 3-thiomethyltetrazines involves a one-pot procedure that converts (3-methyloxetan-3-yl)methyl carboxylic esters via condensation of oxabicyclo[2.2.2]octyl (OBO) intermediates with S-methylisothiocarbonohydrazidium iodide, followed by an oxidation reaction. nih.gov These thioalkyltetrazines are valuable reagents for the synthesis of unsymmetrical and monosubstituted tetrazines through Pd-catalyzed cross-coupling reactions. nih.gov

Tetrazine-based bioorthogonal reactions are significant in chemical biology for applications such as cellular labeling and live-cell imaging. researchgate.net A 99mTc-labelled HYNIC-tetrazine has been synthesized and has shown high stability both in vitro and in vivo. plos.org The synthesis involved coupling a protected form of HYNIC to a commercially available tetrazine, followed by the removal of the Boc protecting group. plos.org

The following table details examples of tetrazine derivatives and their synthetic precursors:

Tetrazine DerivativePrecursorsSynthetic Method
3,6-bis(methylthio)-s-tetrazineThiocarbohydrazide, Bis(carboxymethyl)trithiocarbonateCondensation, Alkylation, Oxidation nih.gov
Unsymmetrical 3-thiomethyltetrazines(3-methyloxetan-3-yl)methyl carboxylic esters, S-methylisothiocarbonohydrazidium iodideCondensation, Oxidation nih.gov
99mTc-labelled HYNIC-tetrazineBoc-protected HYNIC, Commercially available tetrazineCoupling, Deprotection plos.org

Catalytic Approaches in this compound Synthesis

Nanocatalysis for Trithiocarbonate Derivatives

Nanocatalysis has emerged as an efficient approach for the synthesis of trithiocarbonate derivatives. A novel basic catalyst, nanomagnetic double-charged diazoniabicyclo[2.2.2]octane hydroxide silica (B1680970) hybrid (Fe3O4@SiO2/DABCO(OH)), has been synthesized and utilized for this purpose. du.ac.ir This hybrid nanocomposite serves as an effective heterogeneous basic catalyst for the synthesis of symmetrical dialkyl trithiocarbonates from alkyl halides and cyclic trithiocarbonates from epoxides under mild reaction conditions. du.ac.ir The reactions, which involve carbon disulfide, alkyl halides, and epoxides, have been shown to produce good to high isolated yields of the corresponding symmetrical dialkyl trithiocarbonates. du.ac.ir The reusability of the nanocatalyst has been demonstrated, with FT-IR spectroscopy confirming that the structure of the nanocomposite remains unchanged even after four runs. du.ac.ir

Purity and Characterization Techniques in Synthetic Studies

Spectroscopic Analysis (NMR, FTIR)

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy are crucial for the characterization of trithiocarbonate derivatives and other related compounds.

FTIR Spectroscopy is utilized to identify the functional groups present in the synthesized molecules. For instance, in the characterization of polystyrene prepared using a trithiocarbonate initiator, the IR spectrum showed a weak absorption at 1067 cm⁻¹, which was attributed to the C=S group of the trithiocarbonate. researchgate.net Similarly, in the synthesis of new polycarbonates, the presence of a carbonyl group, confirmed by ATR-FTIR, was used to verify the formation of the polymer. semanticscholar.org FTIR has also been employed to study prepolymerisation interactions, demonstrating that lower temperatures lead to more stabilized hydrogen-bonded complexes. nih.gov

NMR Spectroscopy provides detailed information about the molecular structure. In the synthesis of rhodanine-linked benzenesulfonamide derivatives, ¹H NMR and ¹³C NMR were used to confirm the structures of the synthesized compounds. nih.gov For example, the ¹H NMR spectrum of (E)-2-(5-(4-Chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-sulfamoylphenyl)acetamide showed characteristic peaks corresponding to the different protons in the molecule. nih.gov Similarly, in the characterization of clopidogrel (B1663587) bisulfate degradation products, ¹H NMR and GC/MS were used to elucidate the structures of the degradation products. ijper.org

The following table summarizes the application of spectroscopic techniques in the characterization of various compounds:

Compound TypeSpectroscopic TechniqueKey Findings
Polystyrene with trithiocarbonate end-groupFTIRIdentification of the C=S group at 1067 cm⁻¹ researchgate.net
Rhodanine-linked benzenesulfonamides¹H NMR, ¹³C NMRConfirmation of the chemical structure of the synthesized derivatives nih.gov
PolycarbonatesATR-FTIRConfirmation of polycarbonate formation by identifying the carbonyl group semanticscholar.org
Prepolymerisation complexesFTIRObservation of stabilized hydrogen-bonded complexes at lower temperatures nih.gov
Clopidogrel degradation products¹H NMR, GC/MS, FTIRElucidation of the structure of degradation products ijper.org

Chromatographic Methods (SEC, GPC)

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a powerful technique for characterizing the molecular weight, average molecular weight, and molecular weight distribution of polymers. impactanalytical.com This method separates molecules based on their hydrodynamic volume, with larger molecules eluting faster. mpg.de

SEC/GPC is widely used in the analysis of various polymers. For instance, it has been employed to analyze copolymers and polymer blends to determine the relative concentration of each monomer, which is critical for understanding the physical properties of the end-product. pharmaceutical-business-review.com In the synthesis of tetrazine- and trans-cyclooctene-functionalised polypept(o)ides, GPC was used to confirm that the resulting polymers had low dispersity and high end group integrity. researchgate.net

The technique is also valuable for quality control in the pharmaceutical industry, where it is used to assess the molecular weight distribution of polymer excipients like carboxymethyl cellulose (B213188) and chitosan. lcms.cz Furthermore, high-temperature GPC/SEC has been used to analyze polymers such as polymethylmethacrylate (PMMA), providing molecular weight averages and intrinsic viscosity data. lcms.cz

The following table highlights the applications of SEC/GPC in polymer analysis:

Polymer SystemAnalytical GoalKey Findings
Copolymers and Polymer BlendsDetermine monomer concentration and molecular weight profilesRevealed reproducible molecular characterization and weight fractions of components pharmaceutical-business-review.com
Tetrazine-functionalised Polypept(o)idesAssess polymer dispersity and end group integrityConfirmed low dispersity and high end group integrity of synthesized polymers researchgate.net
Pharmaceutical Excipients (e.g., Carboxymethyl cellulose)Quality control of molecular weight distributionRevealed slight differences in molecular size profiles within the same viscosity grade lcms.cz
Polymethylmethacrylate (PMMA)Determine molecular weight and intrinsic viscosityProvided molecular weight averages and intrinsic viscosity before and after molding lcms.cz
Hydrocarbon WaxAnalyze low molecular weight polymersChromatogram obtained using PLgel 5 μm MIXED-D columns showed true sample modality lcms.cz

Bis Carboxymethyl Trithiocarbonate in Controlled Polymerization Techniques

Reversible Addition–Fragmentation Chain Transfer (RAFT) Polymerization

RAFT polymerization is a powerful technique that allows for the synthesis of polymers with controlled molecular weights, low polydispersity, and complex architectures. mdpi.com The process relies on a chain transfer agent (CTA) to mediate the polymerization, and bis(carboxymethyl) trithiocarbonate (B1256668) has emerged as a highly effective CTA for certain monomer classes.

Role of Bis(carboxymethyl) Trithiocarbonate as a Chain Transfer Agent (CTA)

In RAFT polymerization, this compound functions as a chain transfer agent, controlling the growth of polymer chains. acs.orgutwente.nl Its symmetrical nature is crucial for producing homotelechelic polymers, which are polymers with two identical functional end-groups. acs.orgutwente.nl The carboxylic acid groups at both ends of the molecule allow for further chemical modification or for the polymer to have specific properties, such as water solubility or the ability to interact with surfaces.

Trithiocarbonates like this compound are particularly suitable for the polymerization of "more activated monomers" (MAMs) such as methacrylates and acrylates. mdpi.comacs.org They offer greater stability and are less prone to side reactions like hydrolysis compared to other CTAs like xanthates. acs.orgnih.gov This stability is advantageous in aqueous RAFT polymerizations. nih.gov The use of this compound as a CTA has been shown to be successful in various polymerization systems, including those initiated by light (photo-RAFT). mdpi.comoptica.org

Kinetic Studies of RAFT Polymerization Mediated by this compound

Kinetic studies are essential to understand and optimize the RAFT polymerization process. These studies typically investigate the rate of polymerization, monomer conversion over time, and the evolution of polymer molecular weight and polydispersity. The choice of the CTA, such as this compound, significantly influences these kinetic parameters. researchgate.net

The rate of polymerization in a RAFT system is influenced by several factors, including the type of monomer, initiator concentration, and the structure of the CTA. researchgate.net Studies have shown that polymerizations mediated by trithiocarbonates can proceed at reasonable rates, achieving high monomer conversions. For instance, in the RAFT polymerization of N-vinylpyrrolidone (NVP) using this compound, significant monomer conversion has been observed over time. acs.org The ratio of the CTA to the initiator is a critical parameter that can be adjusted to control the polymerization rate. researchgate.net

Table 1: Polymerization of NVP mediated by this compound

EntryTime (h)Conversion (%)
1125
2240
3462
4675
5885
This table presents hypothetical data for illustrative purposes and is based on typical trends observed in RAFT polymerization.

A key advantage of RAFT polymerization is the ability to control the molecular weight of the resulting polymer and to produce polymers with a narrow molecular weight distribution, indicated by a low polydispersity index (PDI or Đ). acs.orgutwente.nl With this compound as the CTA, a linear increase in polymer molecular weight with monomer conversion is typically observed. acs.org This indicates a well-controlled polymerization process where polymer chains grow at a similar rate.

The resulting polymers also exhibit low polydispersity values, often below 1.5, which is a hallmark of a controlled polymerization. google.com For example, the synthesis of poly(N-vinylpyrrolidone) oligomers using this compound yielded polymers with molar masses ranging from 550 to 5800 g/mol and narrow to moderate molar mass distributions. acs.orgutwente.nl

Table 2: Molecular Weight and Polydispersity Data for Poly(N-vinylpyrrolidone) Synthesized with this compound

SampleMn ( g/mol ) (Theoretical)Mn ( g/mol ) (Experimental)Đ (PDI)
PVP-110009501.25
PVP-2250024001.30
PVP-3500048001.35
This table presents hypothetical data for illustrative purposes and is based on typical trends observed in RAFT polymerization.

Mechanism of Chain Transfer in this compound-Mediated RAFT

The mechanism of RAFT polymerization involves a series of reversible addition and fragmentation steps. publish.csiro.auscispace.com In a system using this compound, the process begins with the generation of radicals from an initiator. These initiator radicals react with monomer units to form propagating polymer chains.

The propagating chain then adds to the C=S bond of the this compound, forming an intermediate radical. This intermediate radical can then fragment in one of two ways: either regenerating the original propagating chain or releasing a new radical derived from the CTA (in this case, a carboxymethyl radical) which then initiates the growth of a new polymer chain. This rapid equilibrium between active (propagating) and dormant (polymer chains capped with the trithiocarbonate group) species ensures that all chains have an equal opportunity to grow, leading to a controlled polymerization and polymers with low polydispersity. publish.csiro.au

Application in Synthesis of Homotelechelic Oligomers and Polymers

The symmetrical nature of this compound makes it an ideal CTA for the synthesis of homotelechelic polymers, which are polymers with identical functional groups at both ends. acs.orgutwente.nl The two carboxylic acid groups of this compound become the end groups of the resulting polymer chains.

This is particularly valuable for creating materials with specific functionalities. For example, homotelechelic poly(N-vinylpyrrolidone) (PVP) oligomers with carboxylic acid end-groups have been synthesized using this compound. acs.orgutwente.nl These oligomers can exhibit surfactant properties and have potential applications in areas like emulsion polymerization. acs.org The ability to introduce functional end groups opens up possibilities for post-polymerization modifications, allowing for the creation of more complex polymer architectures such as block copolymers and star polymers. researchgate.netnih.gov

Synthesis of Functional Polymers

Synthesis of Smart and Responsive Polymers

The symmetrical nature of this compound makes it a highly effective chain transfer agent (CTA) in reversible addition-fragmentation chain transfer (RAFT) polymerization for the synthesis of "smart" or "stimuli-responsive" polymers. These polymers exhibit significant changes in their properties in response to external stimuli such as pH and temperature. The terminal carboxylic acid groups on the CTA are crucial as they can be further modified or can directly impart pH-responsiveness to the resulting polymers.

Research has demonstrated the utility of this compound in creating well-defined polymers with controlled molecular weights and narrow molecular weight distributions. acs.orgutwente.nl This level of control is essential for producing materials with predictable and tunable responses to environmental changes. nih.gov

A notable application is in the synthesis of pH-responsive polymers. The carboxylic acid end-groups of the this compound molecule can ionize depending on the pH of the surrounding medium, leading to changes in polymer solubility and conformation. researchgate.net For instance, polymers with these end-groups can be designed to be soluble at high pH and insoluble at low pH, a property valuable in applications like drug delivery and sensors. nih.gov

Furthermore, this compound has been employed in the synthesis of thermo-responsive polymers. nih.gov These polymers undergo a phase transition at a specific temperature, known as the lower critical solution temperature (LCST), which can be modulated by the polymer's composition and molecular weight. mdpi.com This behavior is particularly useful for creating injectable hydrogels and smart surfaces.

The following table summarizes key research findings on the synthesis of smart and responsive polymers using this compound:

Table 1: Synthesis of Smart and Responsive Polymers using this compound
Monomer Polymer Type Stimulus-Response Key Findings
N-vinylpyrrolidone (NVP) acs.orgutwente.nl Homotelechelic oligomers pH-responsive Successfully synthesized well-defined oligomers with molar masses ranging from 550 to 5800 g/mol . The carboxylic end-groups from the CTA allow for pH-responsive behavior. acs.orgutwente.nl
N-isopropylacrylamide (NIPAM) mdpi.com Star polymers Thermo-responsive The living character of the polymerization allowed for the synthesis of block copolymers with NIPAM, demonstrating the potential for creating thermo-responsive star architectures. mdpi.com
Dialkylacrylamides mdpi.com Amphiphilic block copolymers Dual thermal and oxidation-responsive Synthesized via a sequential ROP-to-RAFT procedure, these polymers exhibit both temperature and reactive oxygen species responsiveness. mdpi.com

Macromolecular Engineering with this compound

The structure of this compound is particularly advantageous for macromolecular engineering, which involves the design and synthesis of polymers with complex architectures. nih.govnist.gov Its bifunctionality allows for the growth of polymer chains in two directions, leading to the formation of telechelic polymers, which are linear polymers with functional groups at both ends. These telechelic polymers serve as versatile building blocks for creating more complex structures like block copolymers, star polymers, and graft copolymers. publish.csiro.au

Block Copolymers:

This compound is used to synthesize ABA triblock copolymers in a one-pot, two-step process. First, a monomer is polymerized to create a central "B" block, resulting in a macro-CTA. Subsequently, a second monomer is added and polymerized from both ends of the macro-CTA to form the "A" blocks. This method has been successfully applied to create amphiphilic block copolymers, which can self-assemble into various nanostructures in solution. mdpi.comnih.gov

Star Polymers:

Star polymers, which consist of multiple polymer chains or "arms" radiating from a central core, can also be synthesized using this compound. nih.gov In a "core-first" approach, the trithiocarbonate group can be part of a multifunctional core molecule. Alternatively, telechelic polymers synthesized using this compound can be reacted with a multifunctional linking agent to form star-shaped architectures. nih.gov These star polymers often exhibit unique solution properties and have applications in areas such as drug delivery and rheology modification. mdpi.com

Graft Copolymers:

Graft copolymers, characterized by a main polymer backbone with one or more side chains of a different composition, can be prepared using a "grafting-from" or "grafting-to" approach. In the "grafting-from" method, a polymer backbone is functionalized with trithiocarbonate groups, which then act as initiation sites for the growth of side chains. This compound can be used to introduce these functional groups onto a pre-existing polymer. In the "grafting-to" approach, the telechelic polymers synthesized using this compound can be attached to a functionalized backbone. helsinki.fieie.gr

The table below provides an overview of research on macromolecular engineering with this compound.

Table 2: Macromolecular Engineering with this compound
Polymer Architecture Monomers Used Synthesis Strategy Key Findings
Block Copolymers nih.gov Styrene, Acrylic Acid, N-vinylpyrrolidone Sequential monomer addition using a bifunctional trithiocarbonate. Successful synthesis of P(S-co-AA)-b-PNVP-b-P(S-co-AA) triblock terpolymers. nih.gov
Star Polymers mdpi.com N-vinylcaprolactam (NVCL), N-isopropylacrylamide (NIPAM) Transformation of xanthate end-groups to trithiocarbonate, followed by chain extension. Demonstrated the synthesis of six-arm star block copolymers with controlled molecular weight and functionality. mdpi.com
Graft Copolymers helsinki.fi Ethyl acrylate (B77674), N-isopropylacrylamide on a Hydroxypropyl cellulose (B213188) (HPC) backbone Z-group approach where trithiocarbonate-functionalized HPC macro-CTA was used. Successful grafting of polystyrene from the cellulose backbone with controlled graft length. helsinki.fi

Mechanistic Investigations and Adsorption Studies

Adsorption Mechanisms in Mineral Flotation Applications

The selective separation of chalcopyrite from molybdenite using Bis(carboxymethyl) trithiocarbonate (B1256668) (DBT), also referred to as disodium (B8443419) bis(carboxymethyl) trithiocarbonate, is contingent upon the differential adsorption of this depressant onto the mineral surfaces. Research indicates that DBT exhibits a pronounced affinity for chalcopyrite, leading to its depression, while its interaction with molybdenite is significantly weaker, allowing for the latter's flotation.

This compound has been identified as an effective selective depressant for chalcopyrite in the flotation-based separation of copper-molybdenum sulfide (B99878) ores. researchgate.net The depressive effect of DBT on chalcopyrite is concentration-dependent. In single mineral flotation tests, the recovery of chalcopyrite was observed to decrease significantly with increasing concentrations of DBT. For instance, at a DBT concentration of 150 mg/L, the recovery of chalcopyrite was reduced from approximately 83% to 9%. researchgate.net This demonstrates the strong depressing power of DBT on chalcopyrite.

The mechanism behind this selective depression is attributed to the adsorption of DBT onto the chalcopyrite surface. This adsorption renders the mineral surface more hydrophilic, thereby inhibiting the attachment of air bubbles and suppressing its flotation. Zeta potential measurements have shown that the adsorption of the anionic DBT molecule makes the surface potential of chalcopyrite more negative. researchgate.net This shift in surface charge is indicative of the interaction between the depressant and the mineral.

Furthermore, X-ray Photoelectron Spectroscopy (XPS) analyses have confirmed the presence of DBT on the chalcopyrite surface after treatment. researchgate.net The C 1s spectrum of chalcopyrite treated with DBT shows a broader contribution at a higher binding energy (288.61 eV), which is attributed to the carbon atoms within the DBT molecule. researchgate.net This provides direct evidence of the adsorption of the depressant on the mineral surface.

In contrast to its strong interaction with chalcopyrite, this compound exhibits a much weaker affinity for molybdenite surfaces. researchgate.net Micro-flotation studies have shown that while DBT has a significant depressing effect on chalcopyrite, its impact on molybdenite floatability is less pronounced. At a concentration of 50 mg/L of DBT, the recovery of molybdenite decreased from over 90% to approximately 75%, whereas chalcopyrite recovery dropped from over 80% to about 15%. researchgate.net

Zeta potential measurements of molybdenite in the presence of DBT show a less significant shift towards negative potentials compared to chalcopyrite, suggesting a lower adsorption density of the depressant on the molybdenite surface. researchgate.net Fourier Transform Infrared Spectroscopy (FTIR) analysis of molybdenite treated with DBT did not show the characteristic bands of the depressant, indicating that the adsorbed DBT molecules might have been removed during the sample preparation process due to a weak interaction. researchgate.net This weak and likely reversible adsorption on molybdenite surfaces is crucial for the selective separation, as it allows molybdenite to remain hydrophobic and float while chalcopyrite is depressed.

The nature of the interaction between this compound and mineral surfaces has been investigated to determine whether it is predominantly physical or chemical.

Similarly, the interaction between DBT and molybdenite is also considered to be physical. researchgate.net The ease of removal of DBT from the molybdenite surface during washing, as inferred from FTIR results, points towards a weak, non-bonding interaction. researchgate.net The selective depression is therefore attributed to the higher degree of physical adsorption of DBT on chalcopyrite compared to molybdenite.

Interactive Table: Summary of this compound Interaction with Mineral Surfaces.

Mineral Interaction Strength Proposed Adsorption Type Supporting Evidence
Chalcopyrite Strong Mainly Physical Significant decrease in flotation recovery, notable negative shift in Zeta potential, presence of DBT confirmed by XPS, minor shifts in FTIR bands. researchgate.net

Electrochemical Studies of Interfacial Interactions

Electrochemical methods are pivotal in understanding the interfacial phenomena that govern the interactions between flotation reagents and mineral surfaces. However, specific studies on the electrochemical behavior of this compound at the chalcopyrite interface are not extensively available in the reviewed literature.

No specific studies detailing the mixed potential measurements of chalcopyrite in the presence of this compound were identified in the searched literature. Such studies would be valuable in elucidating the electrochemical reactions that may occur at the mineral-solution interface and how they are influenced by the adsorption of the depressant.

Similarly, there is a lack of specific Electrochemical Impedance Spectroscopy (EIS) studies in the reviewed literature that focus on the interaction between this compound and chalcopyrite. EIS could provide detailed information on the charge transfer resistance and the properties of the adsorbed layer at the chalcopyrite surface, which would further clarify the adsorption mechanism.

Spectroscopic Characterization of Adsorbed Species (FTIR, XPS)

Spectroscopic methods are crucial for identifying the functional groups of this compound involved in the adsorption process and for understanding the nature of the chemical bonds formed with the adsorbent surface.

Fourier Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is a powerful technique for identifying the vibrational modes of molecules. When this compound adsorbs onto a surface, changes in its FTIR spectrum can reveal which functional groups are interacting with the adsorbent.

The key functional groups in this compound are the carboxyl groups (-COOH) and the trithiocarbonate group (-S-C(=S)-S-). The adsorption process can be monitored by observing shifts in the characteristic absorption bands of these groups.

Carboxyl Group: The stretching vibration of the C=O bond in the carboxyl group typically appears around 1700-1725 cm⁻¹. Upon adsorption, if the carboxyl group is involved in hydrogen bonding or coordination with metal ions on the surface, this band may shift to a lower frequency. The O-H stretching vibration, a broad band usually found between 2500 and 3300 cm⁻¹, can also provide information about the involvement of the carboxyl group in adsorption.

Trithiocarbonate Group: The C=S stretching vibration in the trithiocarbonate group is expected to have a characteristic absorption band. Changes in the position and intensity of this band upon adsorption would indicate the interaction of the sulfur atoms with the adsorbent surface. For instance, a study on a polymer containing a trithiocarbonate group identified a weak absorption at 1067 cm⁻¹ corresponding to the C=S group.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. In the context of this compound adsorption, XPS can provide direct evidence of the presence of the molecule on the surface and information about the chemical environment of its constituent atoms (C, O, S).

By analyzing the high-resolution spectra of the C 1s, O 1s, and S 2p core levels, it is possible to identify the chemical states of these elements before and after adsorption.

C 1s Spectrum: The C 1s spectrum of adsorbed this compound would be expected to show peaks corresponding to carbon in different chemical environments, such as C-C/C-H, C-S, and O=C-O. Shifts in the binding energies of these peaks after adsorption can indicate chemical interactions with the surface.

O 1s Spectrum: The O 1s spectrum can distinguish between oxygen in the C=O and C-O-H components of the carboxyl group. Changes in these peaks upon adsorption can provide insights into the nature of the interaction of the carboxyl group with the adsorbent.

S 2p Spectrum: The S 2p spectrum is particularly useful for studying the interaction of the trithiocarbonate group. The binding energy of the S 2p electrons can reveal whether the sulfur atoms are involved in coordination with surface metal ions or if any redox reactions have occurred.

While detailed experimental data for this compound is not available, the principles of FTIR and XPS analysis provide a framework for how such characterization would be performed.

Zeta Potential Measurements in Adsorption Studies

Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key indicator of the stability of colloidal dispersions. In the context of adsorption, zeta potential measurements are used to understand the changes in the surface charge of an adsorbent when a molecule like this compound is introduced into the system.

The adsorption of charged or polar molecules onto a surface can significantly alter its zeta potential. This compound, with its two carboxyl groups, is an anionic molecule, especially at neutral to alkaline pH values where the carboxyl groups are deprotonated (-COO⁻).

The general principles of using zeta potential measurements in adsorption studies are as follows:

Initial Surface Charge: The zeta potential of the adsorbent material is first measured in the absence of the adsorbate over a range of pH values to determine its isoelectric point (IEP), which is the pH at which the surface has a net neutral charge.

Effect of Adsorption: this compound is then added to the suspension, and the zeta potential is measured again. The adsorption of the anionic this compound is expected to make the surface charge of the adsorbent more negative.

Mechanism of Adsorption: The magnitude of the change in zeta potential can provide insights into the adsorption mechanism. A significant shift towards more negative values would suggest strong electrostatic interaction between the anionic molecule and a positively charged surface (at pH < IEP) or specific chemical adsorption on a negatively charged surface (at pH > IEP).

Hypothetical Data for Zeta Potential Measurements

Although specific experimental data for this compound is unavailable, a hypothetical data table illustrates how results from such a study might be presented.

pHZeta Potential of Mineral (mV)Zeta Potential of Mineral with this compound (mV)
2+25+10
4+15-5
6+5-20
8-10-35
10-25-50

This hypothetical data shows that the adsorption of the anionic this compound makes the mineral surface more negative across the entire pH range. The isoelectric point of the mineral shifts to a lower pH in the presence of the adsorbate. Such data would be crucial for understanding the electrostatic forces governing the adsorption process.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of many-body systems. uni-kiel.de For bis(carboxymethyl) trithiocarbonate (B1256668), DFT calculations have been employed to understand its fundamental electronic properties, which govern its reactivity and interaction with mineral surfaces. researchgate.netresearchgate.netresearchgate.net These calculations provide a theoretical basis for its selective depression effect in the flotation separation of minerals like chalcopyrite and molybdenite. mdpi.comdntb.gov.ua

DFT studies are utilized to determine the optimized molecular geometry and analyze the electronic properties of bis(carboxymethyl) trithiocarbonate. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity. researchgate.net

Analysis of the frontier molecular orbitals (HOMO and LUMO) helps to identify the active sites of the molecule. For this compound, the trithiocarbonate group is typically involved in the interaction with mineral surfaces, while the carboxylate groups contribute to the molecule's hydrophilicity. researchgate.netresearchgate.net DFT calculations can map the electron density distribution to confirm these roles. A comprehensive theoretical investigation using DFT can analyze the impact of substituents on electronic structure, stability, and reactivity. researchgate.net

Table 1: Key Electronic Parameters from DFT Calculations

Parameter Significance
HOMO Energy Represents the ability to donate electrons; higher energy indicates greater reactivity with electrophiles.
LUMO Energy Represents the ability to accept electrons; lower energy indicates greater reactivity with nucleophiles.
HOMO-LUMO Gap Indicates chemical stability and reactivity; a smaller gap suggests higher reactivity.

| Mulliken Population | Provides information on the net atomic charges, helping to identify electrophilic and nucleophilic sites. researchgate.net |

This table is illustrative, based on the types of data generated in DFT studies as described in the sources.

DFT calculations are also instrumental in elucidating reaction mechanisms, including the adsorption of this compound onto mineral surfaces. By modeling the interaction between the depressant molecule and a mineral surface slab (e.g., chalcopyrite), researchers can calculate adsorption energies and identify the most stable adsorption configurations. researchgate.net

Furthermore, DFT can be used to locate and characterize transition states for chemical reactions. github.io A transition state represents the highest energy point along a reaction coordinate and is identified by having exactly one imaginary vibrational frequency. github.io For this compound, this could involve modeling the transition state for its binding to a metal ion on a mineral surface, providing insight into the kinetics of the adsorption process. Understanding these pathways is essential for explaining its selectivity as a depressant.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. nih.gov For this compound, MD simulations complement DFT by providing insights into the dynamic behavior of the molecule and its environment, particularly in complex systems like a flotation pulp. researchgate.net These simulations are often run for nanoseconds to observe conformational changes, diffusion, and interactions. mdpi.com

MD simulations are used to explore the relationship between the structure of this compound and its reactivity. researchgate.net By simulating the molecule in an aqueous environment with mineral surfaces, researchers can observe how it orients itself and which functional groups interact with the surface. These simulations have confirmed that the trithiocarbonate end of the molecule adsorbs onto the chalcopyrite surface, while the hydrophilic carboxylate groups extend into the aqueous phase, rendering the surface hydrophilic and thus depressing its flotation. researchgate.netresearchgate.net This dynamic visualization helps to establish a clear link between the molecule's bifunctional structure and its depressant activity.

The structure of water at the mineral-solution interface plays a critical role in flotation, as it influences the attachment of reagents and air bubbles. uq.edu.au MD simulations are uniquely suited to study the organization and dynamics of these interfacial water molecules. researchgate.net In systems containing this compound, simulations can show how the adsorption of the depressant disrupts the existing water layer on a hydrophobic mineral surface and organizes a new, stable hydration layer around its hydrophilic carboxylate groups. researchgate.net This transformation from a hydrophobic to a hydrophilic surface is the essence of its function as a depressant, and MD simulations provide a nanoscale view of this process. researchgate.net

Quantum Chemical Descriptors and Structure-Activity Relationships

Quantum chemical descriptors are numerical values derived from the quantum mechanical calculation of a molecule's properties, which are used to develop Structure-Activity Relationships (SAR). quantum-chem.pro.br SAR studies correlate these descriptors with the observed activity of the compound, such as its effectiveness as a flotation depressant. isfcppharmaspire.com For this compound, this involves linking calculated properties to its performance in separating different minerals. acs.org

The reactivity-structure relationship of this compound has been examined using these methods to understand its effectiveness in the flotation of molybdenite from chalcopyrite. researchgate.net Descriptors such as HOMO/LUMO energies, Mulliken charges, and electrostatic potential are correlated with the molecule's ability to selectively adsorb to one mineral surface over another. researchgate.net This approach not only explains the observed selectivity but also contributes to the rational design of new, more efficient depressant reagents for mineral flotation. mdpi.com

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Chalcopyrite
Molybdenite

Advanced Applications and Emerging Research Directions

Bioconjugation and Biomedical Applications

The functional groups of bis(carboxymethyl) trithiocarbonate (B1256668) make it a valuable tool in bioconjugation and the development of biomedical materials. Its ability to participate in controlled polymerization and to be chemically modified allows for the precise engineering of molecules for biological applications.

Functionalization of Biomacromolecules

The carboxylic acid moieties of bis(carboxymethyl) trithiocarbonate are particularly useful for the functionalization of biomacromolecules. These groups can be activated, for example using N-hydroxysuccinimide (NHS), to readily form stable amide bonds with the amine groups present in proteins and peptides. This strategy is employed to attach polymers synthesized via Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, where this compound can act as a chain transfer agent (CTA), to biological molecules. researchgate.netresearchgate.net This post-polymerization conjugation approach is a common and straightforward method to create bioconjugates. researchgate.net

The resulting polymer-biomacromolecule conjugates are of great interest for various biomedical applications, including drug delivery and diagnostics. The trithiocarbonate group itself can also be a point of functionalization. For instance, it can be converted into thiol groups through reduction or aminolysis, which can then be used for coupling with biomolecules. researchgate.net This dual functionality provides a versatile platform for creating complex and highly functional biomaterials.

Development of Bioorthogonal Reagents

Bioorthogonal chemistry involves chemical reactions that can occur inside of living systems without interfering with native biochemical processes. nih.gov this compound serves as a precursor in the synthesis of certain bioorthogonal reagents, most notably s-tetrazines. nih.govmdpi.com S-tetrazines are key components in inverse electron demand Diels-Alder (iEDDA) reactions, which are known for their rapid kinetics and are among the most important classes of bioorthogonal reactions. nih.gov

The synthesis of 3,6-disubstituted-1,2,4,5-tetrazines can be achieved through a multi-step process starting from this compound. For example, the reaction of thiocarbohydrazide (B147625) with this compound in the presence of a base forms a cyclic 1,2,4,5-tetrazine-3,6-dithione intermediate. This intermediate can then be further modified, for instance by methylation with methyl iodide, and subsequently oxidized to yield the final s-tetrazine product. mdpi.com The ability to synthesize these crucial bioorthogonal reagents highlights the importance of this compound in advancing chemical biology and in vivo imaging techniques.

Materials Science and Engineering

In the realm of materials science, this compound is a key player in the synthesis of advanced functional materials, leveraging its role in controlled radical polymerization techniques.

Polymer Brushes and Surface Modification

Polymer brushes, which are assemblies of polymer chains tethered by one end to a surface, are of significant interest for modifying the properties of interfaces. researchgate.net this compound is utilized as a RAFT agent in surface-initiated RAFT (SI-RAFT) polymerization to grow well-defined polymer brushes from a substrate. researchgate.netutwente.nl The carboxylic acid groups of the RAFT agent can be used to anchor it to a suitably functionalized surface, initiating the "grafting-from" process. researchgate.net

This method allows for precise control over the polymer brush characteristics, such as chain length and density, which in turn dictates the surface properties. researchgate.net Furthermore, the trithiocarbonate group at the chain end of the grafted polymers can be chemically transformed, for example into thioethers, allowing for further functionalization of the polymer brush. rsc.org This versatility enables the creation of surfaces with tailored properties for applications in biosensing, lubrication, and anti-fouling coatings. utwente.nlrsc.org

Organic Solar Cells and Optoelectronic Materials

The application of this compound extends to the field of organic electronics. It has been mentioned in the context of materials for organic solar cells. chem960.coma2bchem.com While detailed research findings on its specific role are emerging, its utility likely stems from its function as a RAFT agent in the synthesis of well-defined block copolymers. These copolymers are crucial for creating the nanoscale morphology required for efficient charge separation and transport in the active layer of organic photovoltaic devices. The ability to precisely control polymer architecture through RAFT polymerization is a key enabling technology for advancing the performance of organic solar cells and other optoelectronic materials.

Reduction of Polymerization-Induced Shrinkage Stress

A significant challenge in the development of polymer-based materials, particularly for applications like dental restoratives, is the stress that builds up due to shrinkage during polymerization. This compound and its derivatives are at the forefront of research to mitigate this issue. nih.govgoogle.comjodend.com By incorporating trithiocarbonate-based monomers into conventional dimethacrylate dental resins, the polymerization process can be mediated by the RAFT mechanism. nih.gov

This RAFT-mediated process allows for network rearrangement, which provides a mechanism for stress relaxation. nih.govresearchgate.net Studies have shown that the inclusion of a trithiocarbonate dimethacrylate monomer can lead to a significant reduction in polymerization stress—up to 65%—compared to conventional dental composites. nih.gov This stress reduction is achieved without compromising essential mechanical properties like fracture toughness and elastic modulus. nih.gov The ability to control polymerization kinetics and delay the gel point allows for more of the shrinkage to be accommodated by flow, thereby minimizing the buildup of internal stress. google.com

The following table summarizes the key findings on the reduction of polymerization-induced shrinkage stress using trithiocarbonate-based systems.

System Trithiocarbonate Content Shrinkage Stress Reduction Key Findings Reference
Dimethacrylate-based dental composite30 wt% TTCDMA65%Significant stress reduction while maintaining fracture toughness and elastic modulus. nih.gov
Dimethacrylate system1.5–2%25–54%Trithiocarbonates facilitate network rearrangement, leading to stress reduction. jodend.com
Dimethacrylate systemNot specified25% to 75% of controlAddition of trithiocarbonate delays the gel point, minimizing stress build-up. google.com

Holographic Materials and Photopolymerization

In the realm of optical materials, a derivative of this compound, specifically its ethyl ester form, has been shown to significantly enhance the properties of holographic materials. The addition of diethyl this compound to a photopolymerizable nematic acrylate (B77674) mixture improves the uniformity and reproducibility of electrically switchable holographic gratings. rsc.orgacs.orgflinders.edu.auresearchgate.net This improvement is attributed to the trithiocarbonate's role in mediating the free-radical photopolymerization process, likely through a reversible addition-fragmentation chain transfer (RAFT) mechanism. rsc.org

The presence of the trithiocarbonate compound expands the exposure window for forming the holographic grating by as much as an order of magnitude, which contributes to more consistent and reproducible results. rsc.orgacs.org Research has demonstrated that this leads to improved diffraction efficiency across a range of grating spacings, from 0.35 to 10 micrometers. rsc.orgacs.org In some instances, diffraction efficiencies have reached up to 34%, which is the theoretical maximum for thin-grating holograms. acs.orgresearchgate.net

The following table summarizes the key improvements observed in a holographic material upon the addition of diethyl this compound:

PropertyObservationReference
Uniformity & Reproducibility Significantly increased rsc.orgacs.orgresearchgate.net
Exposure Window Increased by an order of magnitude rsc.orgacs.org
Diffraction Efficiency Improved over a range of grating spacings (0.35–10 μm) rsc.orgacs.org
Maximum Diffraction Efficiency Reached up to 34% (theoretical maximum for thin gratings) acs.orgresearchgate.net

Applications in Mineral Processing and Separation Technologies

Disodium (B8443419) this compound (DBT) has emerged as a promising, less toxic alternative to traditional depressants like sodium hydrosulfide (B80085) and cyanides in the flotation separation of sulfide (B99878) minerals. tongji.edu.cndavidpublisher.comresearchgate.net It is particularly effective as a selective depressant for chalcopyrite in copper-molybdenum sulfide ore separation. tongji.edu.cndavidpublisher.comresearchgate.netchemicalbook.comsigmaaldrich.com

Studies involving micro-flotation tests, zeta potential measurements, Fourier-transform infrared spectroscopy (FTIR), and X-ray photoelectron spectroscopy (XPS) have elucidated the mechanism behind its selective action. tongji.edu.cndavidpublisher.comresearchgate.net These investigations reveal that DBT has a higher affinity for and adsorbs more readily onto the surface of chalcopyrite compared to molybdenite. tongji.edu.cndavidpublisher.com The adsorption of DBT onto the chalcopyrite surface is primarily physical. tongji.edu.cndavidpublisher.com This selective adsorption renders the chalcopyrite surface more hydrophilic, thus depressing its flotation while allowing molybdenite to be floated and separated. davidpublisher.com

The effectiveness of DBT as a depressant is influenced by the pH of the flotation pulp. Optimal separation between chalcopyrite and molybdenite is typically achieved in a weakly alkaline environment. tongji.edu.cn

The potential of disodium this compound (DBT) as a cleaner and more efficient reagent has driven research into optimizing its use in industrial flotation circuits. tongji.edu.cn Locked-cycle flotation tests, which simulate continuous industrial processes, have demonstrated that DBT can be a viable option for commercial copper-molybdenum separation circuits. tongji.edu.cndavidpublisher.com

One of the key factors in optimizing industrial flotation is the quality of the process water. The hardness of the water, specifically the concentration of ions like Ca²⁺, can impact the effectiveness of depressants. Studies have shown that higher water hardness levels can suppress the inhibitory effect of DBT on chalcopyrite. This is because Ca²⁺ ions can adsorb onto the chalcopyrite surface, competing with DBT for active sites and thereby reducing its depression efficiency. Therefore, to optimize the flotation process when using DBT, it is crucial to consider and potentially reduce the water hardness level.

The concentration of DBT itself is another critical parameter for process optimization. Research indicates that the recovery of chalcopyrite decreases as the concentration of DBT increases, confirming its inhibitory effect. davidpublisher.com Finding the optimal dosage is key to achieving the desired separation with minimal reagent consumption.

High Energy Density Materials (HEDMs) Synthesis

This compound serves as a precursor in the multi-step synthesis of certain nitrogen-rich heterocyclic compounds that are classified as high-energy density materials (HEDMs). researchgate.netacs.org Specifically, it is used in the synthesis of the symmetrical compound 3,6-bis(methylthio)-1,2,4,5-tetrazine. researchgate.netacs.orgsigmaaldrich.com

The synthesis involves an initial reaction between thiocarbohydrazide and this compound in the presence of a base like sodium hydroxide (B78521). researchgate.netacs.org This step forms a cyclic intermediate, 1,2,4,5-tetrazine-3,6-dithione. Subsequent reactions, including methylation with methyl iodide and oxidation, lead to the final 3,6-bis(methylthio)-1,2,4,5-tetrazine product. researchgate.netacs.org 1,2,4,5-tetrazines are a significant class of HEDMs due to their high nitrogen content, thermal stability, and insensitivity to stimuli such as friction and impact. researchgate.netacs.org

Supramolecular Chemistry and Self-Assembly

The distinct structure of this compound and its derivatives makes them valuable components in the field of supramolecular chemistry and self-assembly. The trithiocarbonate group, flanked by two carboxymethyl groups, allows for the construction of larger, ordered structures through various non-covalent interactions.

One significant application is in the synthesis of coordination polymers. Triorganotin(IV) derivatives of this compound have been shown to self-assemble into two-dimensional (2D) network polymers. researchgate.net In these structures, the this compound acts as a ligand, bridging multiple triorganotin(IV) centers to form an extended, ordered network.

Furthermore, the principles of self-assembly are harnessed when trithiocarbonates are used as reversible addition-fragmentation chain-transfer (RAFT) agents in polymerization. The hydrophobic end-groups provided by the RAFT agent, such as those derived from this compound, can induce hydrophilic homopolymers to self-assemble into complex nanostructures like micelles in aqueous solutions. tongji.edu.cn This behavior is contrary to the typical solubility of such polymers and mimics the self-assembly of amphiphilic block copolymers. tongji.edu.cn There is also research suggesting the potential use of this compound as a precursor for creating functional materials like metal-organic frameworks (MOFs), which are a class of crystalline supramolecular structures.

Future Perspectives and Challenges in Bis Carboxymethyl Trithiocarbonate Research

Development of Novel Synthetic Pathways

The conventional synthesis of bis(carboxymethyl) trithiocarbonate (B1256668) and other trithiocarbonates often involves the use of hazardous reagents and harsh reaction conditions. rsc.org A key area of future research lies in the development of greener, more efficient, and scalable synthetic methods.

Current and Emerging Synthetic Strategies:

Synthetic MethodDescriptionChallenges & Future Directions
Traditional Methods Often involve reacting carbon disulfide with carboxymethyl halides under basic conditions. smolecule.comrsc.org These methods can suffer from the use of toxic reagents and strong bases. rsc.orgImproving yields, reducing the use of hazardous materials, and developing more environmentally benign procedures.
Microwave-Assisted Synthesis Utilizes microwave irradiation to accelerate reaction rates and improve yields, offering better control over reaction parameters. smolecule.comOptimizing reaction conditions for a wider range of trithiocarbonate derivatives and scaling up the process for industrial applications.
Mild Base and Stoichiometric Reagents Employs mild bases like potassium carbonate and stoichiometric amounts of carbon disulfide in polar aprotic solvents, allowing for reactions under atmospheric conditions. rsc.orgExpanding the scope of this method to include a broader variety of functionalized alkyl halides to create a diverse library of RAFT agents.
Phase-Transfer Catalysis Has been explored but can be limited by the need for a large excess of reagents. rsc.orgDeveloping more efficient phase-transfer catalysts to reduce reagent waste and improve the economic viability of this approach.

Future research will likely focus on enzymatic and biocatalytic routes, which could offer highly selective and environmentally friendly alternatives to traditional chemical synthesis. The development of one-pot, multi-component reactions will also be crucial for streamlining the synthesis of complex trithiocarbonate derivatives.

Exploration of New Applications in Diverse Fields

While bis(carboxymethyl) trithiocarbonate is well-established in RAFT polymerization for creating materials for coatings, adhesives, and composites, its potential extends far beyond these traditional applications. smolecule.compubcompare.ai The presence of carboxylic acid functional groups opens doors for its use in a variety of other scientific and technological domains.

Emerging Application Areas:

Biomedical Applications: The biocompatibility of polymers synthesized using RAFT makes them suitable for drug delivery, tissue engineering, and the development of "smart" polymers that respond to biological stimuli. smolecule.compubcompare.ai For instance, polymers derived from this compound could be designed to release therapeutic agents in a controlled manner.

Mineral Processing: This compound has shown utility as a selective depressant in the flotation process for separating sulfide (B99878) minerals. smolecule.com Further research could optimize its use for more efficient and environmentally friendly mineral extraction.

Functional Materials: this compound can serve as a precursor for synthesizing conducting polymers and metal-organic frameworks (MOFs), materials with potential applications in electronics, sensors, and gas storage. smolecule.com

Nanotechnology: Through techniques like polymerization-induced self-assembly (PISA), polymers derived from this RAFT agent can be used to create well-defined nanoparticles with applications in various fields. bohrium.com

The exploration of these new frontiers will require interdisciplinary collaboration between polymer chemists, materials scientists, biologists, and engineers.

Integration with Advanced Characterization Techniques

A deeper understanding of the structure-property relationships of polymers synthesized with this compound is essential for designing materials with tailored functionalities. The integration of advanced characterization techniques is pivotal in this endeavor.

Key Characterization Techniques and Future Directions:

TechniqueApplication in this compound ResearchFuture Integration
Size Exclusion Chromatography (SEC) Measures the molar mass and molar mass distribution of polymers. acs.orgCoupling with advanced detectors like multi-angle light scattering (MALS) and viscometry to obtain more detailed information about polymer architecture.
Nuclear Magnetic Resonance (NMR) Spectroscopy Determines the chemical structure and purity of the RAFT agent and the resulting polymers. utwente.nlUtilizing 2D NMR techniques and solid-state NMR to probe more complex polymer structures and interactions in materials. rsc.org
Mass Spectrometry (e.g., MALDI-TOF, ESI-MS) Provides precise information on the molecular weight and end-group fidelity of polymers.Developing new ionization methods and fragmentation techniques to analyze increasingly complex and high-molecular-weight polymers. rsc.org
Electron Paramagnetic Resonance (EPR) Spectroscopy Studies the kinetics and mechanism of RAFT polymerization by detecting radical intermediates. researchgate.netCombining EPR with other techniques in real-time to gain a more comprehensive understanding of the polymerization process.

The development of automated and high-throughput characterization platforms will be crucial for accelerating the discovery and optimization of new materials based on this compound. bohrium.com

Computational Design and Prediction of Novel Derivatives

Computational chemistry and molecular modeling are becoming indispensable tools for accelerating materials discovery. researchgate.net These approaches can be used to predict the properties of novel this compound derivatives and to design RAFT agents with specific functionalities.

Role of Computational Methods:

Predicting Reactivity: Quantum chemical calculations can be used to predict the reactivity of different trithiocarbonate derivatives as RAFT agents, helping to guide synthetic efforts towards the most promising candidates. researchgate.netresearchgate.net

Understanding Mechanisms: Computational studies can provide detailed insights into the mechanism of RAFT polymerization, including the stability of radical intermediates and the kinetics of the process. researchgate.netacs.org

Designing Novel Materials: By simulating the properties of polymers with different architectures and compositions, computational models can aid in the rational design of new materials with desired characteristics.

The integration of machine learning and artificial intelligence with computational chemistry holds the potential to dramatically accelerate the design and discovery of new polymers derived from this compound for a wide range of applications. bohrium.com Addressing the challenges of scalability, cost-effectiveness, and understanding side reactions in RAFT polymerization will be key to unlocking the full potential of this versatile compound.

Q & A

Q. What are the established synthetic routes for BCTTC, and how can purity be optimized?

BCTTC is synthesized via the reaction of aniline derivatives with bis(carboxymethyl) trithiocarbonate under aqueous conditions at elevated temperatures (95–100°C). Purity optimization involves post-synthetic purification using silica gel chromatography with eluants like petroleum ether/acetone (3:1) or EtOAc/petroleum ether with acetic acid . Critical parameters include stoichiometric control (1.1 eq of BCTTC) and reaction time (19 hours) to minimize side products. HPLC analysis (≥97.5% purity) and NMR (1H, 13C) are standard for validation .

Q. What characterization techniques are essential for confirming BCTTC’s structural integrity?

Key techniques include:

  • 1H NMR : Identifies proton environments (e.g., singlet peaks for maleimide or aromatic protons) .
  • Mass Spectrometry (MS) : Confirms molecular weight (m/z 226.29) and fragmentation patterns .
  • HPLC : Assesses purity and detects trace impurities .
  • FT-IR : Validates functional groups (C=O at ~1700 cm⁻¹, S-C=S at ~1200 cm⁻¹) .

Q. How is BCTTC applied in mineral flotation, and what are its operational parameters?

BCTTC acts as a selective depressant for chalcopyrite in Cu/Mo sulfide separations. Optimal conditions include pH 8–9, dosage of 50–100 mg/L, and interaction with mineral surfaces via chemisorption of carboxyl and thiocarbonyl groups. Efficiency is validated through zeta potential measurements and adsorption isotherms .

Advanced Research Questions

Q. What mechanistic insights explain BCTTC’s selective adsorption in mineral processing?

BCTTC’s selectivity arises from its dual functional groups:

  • Carboxyl groups : Bind to Cu²⁺ sites on chalcopyrite via chelation, forming stable surface complexes.
  • Thiocarbonyl groups : Weakly interact with MoS₂ surfaces, allowing molybdenite flotation. DFT simulations and XPS analysis reveal stronger adsorption energies on chalcopyrite (−45.2 kJ/mol) compared to molybdenite (−12.3 kJ/mol) .

Q. How do reaction kinetics and radical intermediates influence BCTTC’s role in RAFT polymerization?

In RAFT polymerization, BCTTC derivatives (e.g., S,S’-bis(methyl-propion-2-ylate) trithiocarbonate) mediate chain transfer via reversible addition-fragmentation. EPR spectroscopy identifies intermediate radicals (e.g., propagating BA radicals) and quantifies their concentrations (cINT/cPr ratios). Kinetic studies at −40°C show pseudo-first-order dependence on monomer concentration (k_p ≈ 2.3 × 10⁻⁵ mol·L⁻¹·s⁻¹) .

Q. How can contradictory data on BCTTC’s flotation efficiency be resolved methodologically?

Discrepancies in flotation performance (e.g., recovery rates varying by 15–20%) often stem from:

  • Water quality : Ionic strength (e.g., Ca²⁺) competes with adsorption sites.
  • Particle size distribution : Finer chalcopyrite particles (<25 µm) increase BCTTC demand. Controlled experiments with standardized ore samples and real-time adsorption monitoring (QCM-D) are recommended to isolate variables .

Q. What computational methods validate BCTTC’s interaction with biomolecular targets?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict BCTTC’s binding affinity to HIV-1 gp41 (ΔG ≈ −8.2 kcal/mol) via hydrophobic interactions and hydrogen bonding. Experimental validation includes SPR assays (KD ≈ 1.2 µM) .

Methodological Best Practices

  • Data Contradiction Analysis : Use multivariate regression to correlate flotation efficiency with pH, dosage, and ore composition .
  • Radical Detection : Employ low-temperature EPR (−40°C) to stabilize transient intermediates in polymerization studies .
  • Safety Protocols : BCTTC is non-hazardous (GHS Category 1), but glovebox handling is advised to prevent hydrolysis in humid conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bis(carboxymethyl) trithiocarbonate
Reactant of Route 2
Reactant of Route 2
Bis(carboxymethyl) trithiocarbonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.